molecular formula C21H17F2N3O2 B12467273 1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine

1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine

Cat. No.: B12467273
M. Wt: 381.4 g/mol
InChI Key: ZGHOKIXITREECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines These compounds are characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine typically involves the reaction of appropriate fluorophenyl and nitrophenyl precursors with imidazolidine intermediates. Common synthetic routes may include:

    Condensation Reactions: Combining fluorophenyl and nitrophenyl amines with carbonyl compounds under acidic or basic conditions.

    Cyclization Reactions: Formation of the imidazolidine ring through intramolecular cyclization of suitable precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: Conversion of the imidazolidine ring to imidazole derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

    Oxidation Products: Imidazole derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine may have applications in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine would depend on its specific application. For example:

    Biological Activity: Interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: Participation in chemical reactions through its functional groups, such as the nitro or fluorophenyl groups.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)-2-(2-nitrophenyl)imidazolidine: Similar structure with chlorine substituents instead of fluorine.

    1,3-Bis(4-methylphenyl)-2-(2-nitrophenyl)imidazolidine: Similar structure with methyl substituents instead of fluorine.

Uniqueness

1,3-Bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C21H17F2N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

1,3-bis(4-fluorophenyl)-2-(2-nitrophenyl)imidazolidine

InChI

InChI=1S/C21H17F2N3O2/c22-15-5-9-17(10-6-15)24-13-14-25(18-11-7-16(23)8-12-18)21(24)19-3-1-2-4-20(19)26(27)28/h1-12,21H,13-14H2

InChI Key

ZGHOKIXITREECD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.